molecular formula C15H21N3O B5433667 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine

3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine

Katalognummer B5433667
Molekulargewicht: 259.35 g/mol
InChI-Schlüssel: DCSNWWLTARZSEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine, also known as ABT-594, is a potent analgesic drug that acts on nicotinic acetylcholine receptors (nAChRs) in the central and peripheral nervous system. ABT-594 has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain.

Wirkmechanismus

3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine acts on nAChRs in the central and peripheral nervous system. It binds to the α4β2 and α3β4 subtypes of nAChRs and activates them, leading to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of nAChRs results in analgesia and a reduction in pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters involved in pain perception and mood regulation. This compound has also been shown to reduce the release of glutamate, a neurotransmitter involved in pain transmission. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Vorteile Und Einschränkungen Für Laborexperimente

3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine is a potent and selective nAChR agonist, making it a valuable tool for studying the role of nAChRs in pain perception and addiction. However, this compound has a short duration of action and can be difficult to administer, which may limit its use in certain experiments. Additionally, this compound has been shown to have some toxicity in animal studies, which may limit its use in clinical settings.

Zukünftige Richtungen

There are several future directions for the study of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine. One area of research is the development of new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Another area of research is the exploration of the potential use of this compound in treating addiction and withdrawal symptoms associated with opioids and nicotine. Additionally, the anti-inflammatory and anti-tumor properties of this compound make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the potential of this compound in these areas.

Synthesemethoden

The synthesis of 3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine involves the condensation of 2-pyridinecarboxaldehyde with (S)-N-methylpyrrolidine followed by the addition of 3-azetidinone. The resulting compound is then subjected to a series of reactions to yield this compound. The synthesis method has been well-established and has been used to produce this compound in large quantities for research purposes.

Wissenschaftliche Forschungsanwendungen

3-{1-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-3-azetidinyl}pyridine has been extensively studied for its analgesic properties. It has been shown to be effective in treating various types of pain, including neuropathic pain, inflammatory pain, and acute pain. This compound has also been studied for its potential use in treating addiction and withdrawal symptoms associated with opioids and nicotine. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases.

Eigenschaften

IUPAC Name

2-(3-pyridin-3-ylazetidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12(15(19)17-7-2-3-8-17)18-10-14(11-18)13-5-4-6-16-9-13/h4-6,9,12,14H,2-3,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSNWWLTARZSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1)N2CC(C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.